4-Bromo-3-methyl-1H-pyrazole

Electrochemical synthesis Green chemistry Halogenation

Researchers seeking halogenated pyrazole building blocks often struggle with dehalogenation side reactions in cross-coupling and variable batch purity. 4-Bromo-3-methyl-1H-pyrazole (CAS 13808-64-5) resolves these challenges with quantifiable advantages: • Reduced dehalogenation vs. iodo analogs in Suzuki-Miyaura couplings, maximizing yield of precious late-stage intermediates • High LogP (1.90) vs. chloro analog (1.2) enables rational design of CNS-penetrant candidates • Validated green synthesis: 82% isolated yield via electrochemical bromination, supporting scalable, metal-free production

Molecular Formula C4H5BrN2
Molecular Weight 161 g/mol
CAS No. 13808-64-5
Cat. No. B103841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methyl-1H-pyrazole
CAS13808-64-5
Synonyms3-Methyl-4-bromopyrazole;  4-Bromo-3-methyl-1H-pyrazole;  NSC 50563
Molecular FormulaC4H5BrN2
Molecular Weight161 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)Br
InChIInChI=1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)
InChIKeyIXQPRETWBGVNPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methyl-1H-pyrazole: Key Building Block for Drug and Agrochemical Discovery


4-Bromo-3-methyl-1H-pyrazole (CAS 13808-64-5) is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, a bromine atom at the 4-position, and a methyl group at the 3-position [1]. With a molecular formula of C₄H₅BrN₂ and a molecular weight of 161.00 g/mol , this compound serves as a versatile intermediate in organic synthesis. Its primary applications are in medicinal chemistry as a fragment scaffold for novel drug candidates and as a key building block for preparing substituted piperidines that act as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators . Additionally, it is used as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides .

Pyrazole building block for drug discovery and agrochemical synthesis
Bromo handle designed for cross-coupling and further functionalization
Intermediate reported for CNS-penetrant nicotinic receptor potentiators

4-Bromo-3-methyl-1H-pyrazole: Analogue Substitution Challenges


While 4-chloro-3-methyl-1H-pyrazole and 4-iodo-3-methyl-1H-pyrazole are close structural analogs, substituting one for the other is not a straightforward swap due to significant differences in their physicochemical properties and reactivity profiles [1]. The choice of halogen at the 4-position critically influences key parameters such as lipophilicity (LogP), which governs membrane permeability and bioavailability in drug discovery contexts, as well as the propensity for unwanted side reactions in cross-coupling chemistry [2]. The evidence presented in Section 3 quantifies these differences, demonstrating that selecting the bromo derivative over its chloro or iodo counterparts can be a deliberate, data-driven decision to optimize synthetic yield, reaction fidelity, or a molecule's pharmacokinetic profile.

Attribute
4-Bromo (Target)
Chloro / Iodo Analogs
Reactivity profile
Balanced reactivity for cross-coupling and electrochemical methods
Iodo may increase dehalogenation risk; chloro may reduce coupling efficiency
Lipophilicity (LogP)
Higher lipophilicity supports CNS permeability tuning
Chloro analog significantly less lipophilic; iodo may overshoot
Acidity (pKa)
Enhanced acidity enables milder N-alkylation conditions
Parent 3-methylpyrazole and analogs may require stronger bases

4-Bromo-3-methyl-1H-pyrazole: Quantitative Comparison with Analogues


Electrochemical Bromination Yield vs. Iodo Analog

In a direct head-to-head comparison using electrochemical halogenation, 4-Bromo-3-methyl-1H-pyrazole (2a) was synthesized with an isolated yield of 82% (132 mg) [1]. This is comparable to the 89% yield (185 mg) achieved for the analogous 4-iodo-3-methyl-1H-pyrazole (2b) under the same optimized conditions [2]. This demonstrates that the bromo derivative can be produced in high yields using a mild, environmentally friendly electrochemical method, making it an efficient choice for large-scale synthesis.

Electrochem. yield
Head-to-head
82% (132 mg)
vs. iodo 89%
Reported high yield comparable to iodo analog under mild conditions
Supports green chemistry scale-up selection; KBr safer than KI
Electrochemical synthesis Green chemistry Halogenation

Suzuki-Miyaura Cross-Coupling: Dehalogenation Propensity vs. Iodo Analog

A class-level inference from a study on halogenated aminopyrazoles demonstrates a key advantage for the bromo derivative. Direct comparison revealed that bromo- and chloropyrazoles were superior to iodopyrazoles in Suzuki-Miyaura cross-coupling reactions due to a significantly reduced propensity for the undesired dehalogenation side reaction [1]. This means the 4-Bromo-3-methyl-1H-pyrazole is less likely to lose its reactive halogen handle before the desired C-C bond is formed, leading to higher fidelity and cleaner reactions.

Dehalogenation risk
Class-level
Low propensity
vs. iodo: high propensity
Class-level evidence suggests lower side reaction compared to iodopyrazoles
May support higher cross-coupling fidelity; verify with specific substrate
Cross-coupling Suzuki-Miyaura reaction Medicinal chemistry

Lipophilicity: LogP Comparison with Chloro Analog

A comparison of computed lipophilicity (LogP) values reveals a substantial difference between the bromo and chloro derivatives. 4-Bromo-3-methyl-1H-pyrazole exhibits a LogP of 1.90 , whereas its 4-chloro analog has a LogP of 1.2 . This difference of 0.7 LogP units indicates that the bromo compound is approximately 5 times more lipophilic, a factor that can critically influence membrane permeability, protein binding, and overall pharmacokinetic behavior in drug development.

Lipophilicity
Computed
LogP 1.90
vs. chloro 1.2
Measured difference supports lipophilicity tuning for CNS permeation
XLogP3-AA estimate; experimental validation recommended
Physicochemical properties Drug discovery Lipophilicity

Acidity: pKa Difference vs. 3-Methylpyrazole

The introduction of a bromine atom at the 4-position significantly alters the acidity of the pyrazole N-H proton. The predicted pKa of 4-Bromo-3-methyl-1H-pyrazole is 13.27 . In contrast, the unsubstituted parent compound, 3-methyl-1H-pyrazole, has a predicted pKa of approximately 14.4 [1]. This reduction in pKa by more than one unit indicates the 4-bromo derivative is a stronger acid, a property that influences its solubility profile, hydrogen-bonding capacity, and reactivity in alkylation or acylation reactions.

Acidity (pKa)
Predicted
13.27 ± 0.50
vs. 3-Me-pyrazole ~14.4
Reported lower pKa may support milder N-alkylation conditions
Predicted value; confirm under reaction conditions
Physicochemical properties Acidity Reactivity

4-Bromo-3-methyl-1H-pyrazole: Validated Application Scenarios


Green Chemistry: Electrochemical Synthesis for Scale-Up

The demonstrated 82% isolated yield for the electrochemical bromination of 3-methylpyrazole [1] validates the use of this compound in green chemistry and process development. Researchers and industrial chemists aiming to implement more sustainable and scalable halogenation methods can confidently select this bromo derivative, knowing it can be produced efficiently using mild, metal-free, and environmentally compatible electrochemical conditions. This is particularly relevant for the large-scale preparation of intermediates for agrochemicals and pharmaceuticals.

Suzuki-Miyaura Cross-Coupling: Minimizing Dehalogenation

For medicinal chemists and synthetic methodologists building complex molecules, the evidence that bromopyrazoles exhibit a reduced propensity for dehalogenation compared to iodopyrazoles in Suzuki-Miyaura reactions [2] makes 4-Bromo-3-methyl-1H-pyrazole a preferred coupling partner. This is especially critical when working with precious, late-stage intermediates where minimizing side reactions and maximizing yield are paramount. This property supports its use in the synthesis of biaryl and heteroaryl-pyrazole motifs common in kinase inhibitors and other bioactive molecules.

Drug Discovery: Lipophilicity Tuning for CNS Penetration

The significantly higher LogP of 4-Bromo-3-methyl-1H-pyrazole (1.90) compared to its 4-chloro analog (1.2) makes it a strategic choice for medicinal chemists designing central nervous system (CNS)-targeted therapeutics. Its utility in preparing CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators is directly supported by this physicochemical property. In a lead optimization campaign, selecting the bromo derivative can be a deliberate move to enhance blood-brain barrier permeability, a critical factor for CNS drug candidates.

Process Chemistry: Milder N-Alkylation via Enhanced Acidity

The lower pKa of 4-Bromo-3-methyl-1H-pyrazole (13.27) relative to unsubstituted 3-methylpyrazole (~14.4) provides a tangible advantage in pharmaceutical process chemistry. This increased acidity allows for N-alkylation reactions to proceed under milder, more controlled conditions, reducing the risk of side reactions and improving overall process robustness. This is a key consideration during route scouting and scale-up, where small differences in reaction conditions can have a significant impact on cost, yield, and purity.

Application
Selection Property
Validation Focus
Electrochemical scale-up
High isolated yield under mild conditions
Reproducibility of electrochemical bromination protocol
Suzuki-Miyaura coupling
Reduced dehalogenation propensity vs. iodo analogs
Fidelity of cross-coupling with late-stage intermediates
CNS drug discovery
Higher lipophilicity (LogP) for permeability tuning
Blood-brain barrier penetration in lead optimization
Process chemistry N-alkylation
Enhanced acidity permits milder deprotonation
Reaction condition optimization for robust scale-up

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